molecular formula C16H10F3N5O2 B11458419 8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11458419
M. Wt: 361.28 g/mol
InChI Key: CNZLZYCFXNULIB-UHFFFAOYSA-N
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Description

8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

The synthesis of 8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .

Comparison with Similar Compounds

Similar compounds to 8-methyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H10F3N5O2

Molecular Weight

361.28 g/mol

IUPAC Name

12-methyl-11-[4-(trifluoromethoxy)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C16H10F3N5O2/c1-9-6-13-12(7-20-15-21-8-22-24(13)15)14(25)23(9)10-2-4-11(5-3-10)26-16(17,18)19/h2-8H,1H3

InChI Key

CNZLZYCFXNULIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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